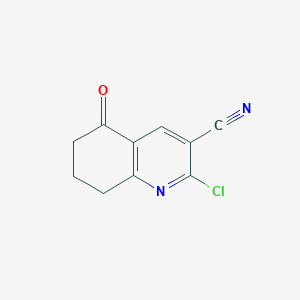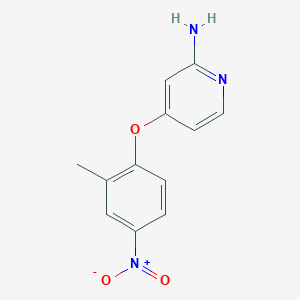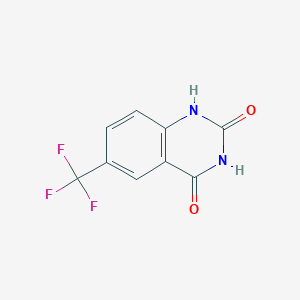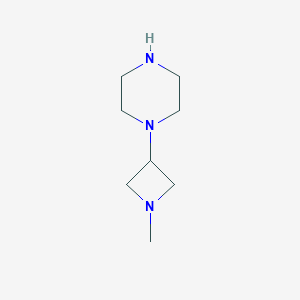
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate
概要
説明
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 864248-52-2 . It has a linear formula of C19H29N3O2 . The compound has a molecular weight of 331.46 . It is typically used in chemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-17(15-22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. The compound includes a benzylpiperazine group attached to an azetidine ring, which is further connected to a tert-butyl carboxylate group .It should be stored in a dark place under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学的研究の応用
Synthetic Applications and Environmental Impact
Synthetic Applications : Research into synthetic applications often explores compounds with complex structures for their potential use in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been highlighted for its role in producing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are crucial in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).
Environmental Impact : The presence and impact of synthetic compounds on the environment, including their toxicity and biodegradation, are critical research areas. For instance, the study of synthetic phenolic antioxidants (SPAs) has shown their widespread environmental occurrence and potential human exposure, highlighting the need for future research on contamination behaviors, toxicity effects, and the development of SPAs with low environmental impact (Liu & Mabury, 2020).
Toxicology and Ecotoxicology
Toxicology Studies : Understanding the toxicological profiles of synthetic compounds, including their endocrine-disrupting effects, carcinogenic potential, and impact on human health and wildlife, is essential. Research on alternative substances to bisphenol A, for example, examines their carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential, aiming to find safer alternatives for consumer products (den Braver-Sewradj et al., 2020).
Ecotoxicology : The ecotoxicological effects of compounds like 4-tert-Octylphenol, a degradation product of non-ionic surfactants, emphasize the need for effective removal techniques from environmental waters and the exploration of its impact on endocrine systems in humans and wildlife (Olaniyan et al., 2020).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-17(15-22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZUYZEIDOZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-benzylpiperazin-1-yl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)
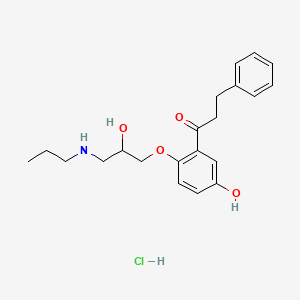

![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)
![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
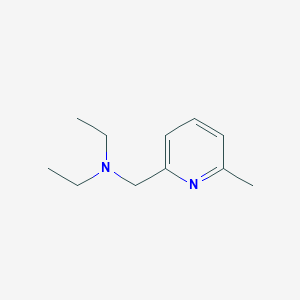
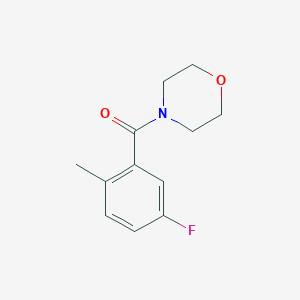
![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)

